N-[(3-fluorophenyl)methyl]thian-4-amine
Description
N-[(3-Fluorophenyl)methyl]thian-4-amine is a substituted thiane derivative featuring a six-membered sulfur-containing ring (thiane) with an amine group at the 4-position and a 3-fluorobenzyl substituent. Thiane derivatives are of interest in medicinal chemistry due to their ability to modulate electronic and steric profiles, which can influence bioavailability, metabolic stability, and target binding.
Properties
Molecular Formula |
C12H16FNS |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]thian-4-amine |
InChI |
InChI=1S/C12H16FNS/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12/h1-3,8,12,14H,4-7,9H2 |
InChI Key |
GREIQDVABDJOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]thian-4-amine typically involves the reaction of 3-fluorobenzyl chloride with thian-4-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(3-fluorophenyl)methyl]thian-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-[(3-fluorophenyl)methyl]thian-4-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₈FNS, with a molecular weight of approximately 185.23 g/mol. The compound features a thian (five-membered ring containing sulfur) and a substituted aniline moiety. The presence of a fluorine atom and a methyl group on the phenyl ring significantly influences its chemical properties and biological activities.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary findings suggest that it may inhibit certain enzymes or act as a receptor antagonist, potentially contributing to its therapeutic effects in various biological systems.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties . Compounds with similar thian structures have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Efficacy
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
Antiproliferative Effects
A study on fluorinated derivatives indicated that compounds similar to this compound exhibited potent antiproliferative effects without a biphasic dose-response relationship, suggesting a predictable therapeutic window for potential chemotherapeutic applications.
Enzyme Interaction Studies
Molecular docking studies have shown that this compound interacts favorably with active sites on target enzymes, indicating its potential as a lead compound in the development of new inhibitors for therapeutic use.
Case Studies
- Antiproliferative Effects : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines, suggesting its potential utility in cancer therapy.
- Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival, highlighting its role as a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
